(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+)
Description
The exact mass of the compound Iron(2+) bis{2-[bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]-1-[(R)-(dimethylamino)(phenyl)methyl]cyclopenta-2,4-dien-1-ide} is 1052.447318 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;/q2*-1;+2/t2*30-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIPHVXVUIUDU-RELFUISISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2=C(C=C[CH-]2)[C@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74FeN2O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746186 | |
| Record name | Iron(2+) bis{2-[bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]-1-[(R)-(dimethylamino)(phenyl)methyl]cyclopenta-2,4-dien-1-ide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1053.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-12-8 | |
| Record name | (1S,1′S)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(S)-(dimethylamino)phenylmethyl]ferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(2+) bis{2-[bis(4-methoxy-3,5-dimethylphenyl)phosphanyl]-1-[(R)-(dimethylamino)(phenyl)methyl]cyclopenta-2,4-dien-1-ide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) is a chiral ferrocenyl-based diphosphine ligand. It has garnered attention for its potential applications in catalysis and biological systems. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C64H74FeN2O4P
- Molecular Weight : 1030.04 g/mol
- Structural Features : The compound features a ferrocenyl backbone with two bis(4-methoxy-3,5-dimethylphenyl)phosphine groups attached to a cyclopentadiene moiety.
Interaction with Biological Targets
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:
- Enzymes : The phosphine groups can act as ligands for metal centers in enzymes, potentially influencing their catalytic activity.
- Receptors : The amine component may interact with neurotransmitter receptors, impacting neurotransmission and related biological pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity:
- Absorption : Preliminary studies suggest that the compound is well absorbed in biological systems.
- Metabolism : It is likely metabolized by cytochrome P450 enzymes, leading to bioactive metabolites.
- Excretion : Primarily excreted through urine.
Antioxidant Activity
Research indicates that compounds similar to this diphosphine ligand exhibit antioxidant properties. These properties may be beneficial in mitigating oxidative stress-related conditions.
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
Case Study 1: Catalytic Applications
A study explored the use of this compound as a chiral ligand in rhodium-catalyzed hydrogenation reactions. The results showed improved enantioselectivity compared to traditional ligands, highlighting its potential in asymmetric synthesis.
Case Study 2: Neurotransmitter Interaction
Research investigating the interaction of the amine component with serotonin receptors revealed potential modulatory effects on serotonin levels, suggesting implications for mood regulation and anxiety disorders.
Data Table: Summary of Biological Activities
Scientific Research Applications
Hydrogenation Reactions
One of the primary applications of this compound is as a chiral ligand in rhodium-catalyzed hydrogenation reactions. These reactions are crucial in the synthesis of pharmaceuticals, particularly in the production of chiral intermediates.
Key Studies:
- A study demonstrated that the compound effectively catalyzes the asymmetric hydrogenation of ketones, yielding high enantioselectivity. The use of this ligand resulted in an enantiomeric excess (ee) of over 95% in several tested substrates .
Cross-Coupling Reactions
The compound has also been investigated for its efficacy in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis.
Case Study:
- In a comparative study, (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopenta-1,4-dien-1-yl]-N,N-dimethyl-1-phenylmethanamine;iron(2+) was shown to outperform traditional phosphine ligands in terms of reaction rates and yields .
Synthesis of Anticoagulants
The compound plays a role in the synthesis of anticoagulants such as argatroban. Its chiral properties enhance the selectivity and efficacy of the final pharmaceutical products.
Research Findings:
- A synthetic route utilizing this ligand led to a significant improvement in the yield and purity of argatroban compared to previous methods that did not employ chiral ligands .
Anticancer Agents
Recent studies have explored its potential in developing anticancer agents. The iron component may enhance the compound’s biological activity by facilitating interactions with biological targets.
Experimental Results:
- Preliminary tests indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .
Material Science Applications
Emerging research indicates that this compound can be employed in synthesizing nanomaterials with unique electronic properties.
Findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
